

Toxicological Profile and Risk Assessment of Mefenacet Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Mefenacet	
Cat. No.:	B1676149	Get Quote

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Abstract

Mefenacet, a chloroacetamide herbicide, is effective in controlling weeds in rice cultivation. Its environmental degradation and metabolism in biological systems lead to the formation of various metabolites. Understanding the toxicological profile and potential risks associated with these metabolites is crucial for a comprehensive environmental and human health risk assessment. This technical guide provides a detailed overview of the known toxicological data, experimental protocols for toxicity testing, and a risk assessment of the primary metabolites of **Mefenacet**: N-methylaniline, hydroxylbenzothiazole, and 2-benzothiazoloxyacetic acid. Due to the limited availability of direct toxicological data for all metabolites, a read-across approach, utilizing data from structurally similar compounds, has been employed to provide a preliminary risk characterization.

Introduction to Mefenacet and its Metabolism

Mefenacet (2-(2-benzothiazolyloxy)-N-methyl-N-phenylacetamide) is a selective herbicide primarily used for the control of annual grasses in paddy fields. Following its application, **Mefenacet** undergoes transformation in the environment and metabolic processes in organisms, leading to the formation of several breakdown products. The primary identified metabolites include:



- N-methylaniline: Formed by the cleavage of the ether linkage in the **Mefenacet** molecule.
- Hydroxylbenzothiazole: Results from the hydroxylation of the benzothiazole ring.
- 2-Benzothiazoloxyacetic acid: Another product of the cleavage and subsequent oxidation of the **Mefenacet** molecule.

The environmental persistence and potential for human and ecological exposure to these metabolites necessitate a thorough evaluation of their toxicological properties.

Quantitative Toxicological Data

A comprehensive review of available literature and toxicological databases reveals limited specific quantitative data for the metabolites of **Mefenacet**. The following tables summarize the available data and data from structurally similar compounds used for read-across assessment.

Table 1: Acute Toxicity Data for Mefenacet Metabolites and Surrogates

Compound	CAS Number	Oral LD50 (mg/kg bw)	Dermal LD50 (mg/kg bw)	Inhalation LC50 (mg/L/4h)	Data Source/Ref erence
N- methylaniline	100-61-8	360 (rat)	No data available	No data available	Safety Data Sheet
Hydroxylbenz othiazole	934-34-9	Acute Tox. 4 (Harmful if swallowed)	Acute Tox. 4 (Harmful in contact with skin)	Acute Tox. 4 (Harmful if inhaled)	ECHA C&L Inventory[1]
2- Benzothiazol oxyacetic acid	6295-57-4	Harmful if swallowed	No data available	Harmful if inhaled	Safety Data Sheet
Benzothiazol e (Surrogate)	95-16-9	380 - 900 (rat)	No data available	No data available	[2]
Aniline (Surrogate)	62-53-3	250 - 442 (rat)	820 (rabbit)	1.73 (rat)	ECHA Database



Table 2: Chronic Toxicity and Other Endpoints for Mefenacet Metabolites and Surrogates

Compound	NOAEL (mg/kg bw/day)	ADI (mg/kg bw/day)	Carcinogeni city Classificati on	Genotoxicit y	Data Source/Ref erence
N- methylaniline	0.8 (prenatal development al toxicity, rat)	Not established	Suspected human carcinogen	No data available	[3][4]
Hydroxylbenz othiazole	No data available	Not established	No data available	No data available	
2- Benzothiazol oxyacetic acid	No data available	Not established	No data available	No data available	
Benzothiazol e (Surrogate)	No data available	Not established	Potential for carcinogenicit	Positive in some in vitro assays	[2]
Aniline (Surrogate)	7 (rat, 2-year study)	0.02	Group 2A (Probably carcinogenic to humans) -	Mixed results in genotoxicity assays	ECHA Database, IARC

Experimental Protocols for Toxicological Assessment

Standardized and validated experimental protocols are essential for generating reliable toxicological data. The following section outlines key in vitro and in vivo assays that can be employed to assess the toxicological profile of **Mefenacet** metabolites. These protocols are based on internationally recognized guidelines from the Organisation for Economic Cooperation and Development (OECD) and the U.S. Environmental Protection Agency (US EPA).



Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the basal toxicity of a substance at the cellular level.

- Neutral Red Uptake (NRU) Assay (OECD TG 129): This assay assesses cell viability by
 measuring the uptake of the vital dye neutral red into the lysosomes of viable cells. A
 decrease in dye uptake correlates with a reduction in cell viability.
- MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Genotoxicity Assays

Genotoxicity assays are crucial for identifying substances that can cause DNA or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of tests is recommended to cover different genotoxic endpoints.

- Bacterial Reverse Mutation Test (Ames Test; OECD TG 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations to detect gene mutations (point mutations and frameshift mutations).
- In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects in cultured mammalian cells by scoring the frequency of micronuclei in the cytoplasm of interphase cells.
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): This in vivo test assesses chromosomal damage or damage to the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents exposed to the test substance.

Repeated Dose Toxicity Studies

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged or repeated exposure.



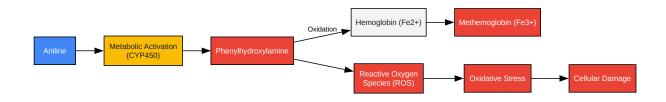
- 28-Day Oral Toxicity Study in Rodents (OECD TG 407): This subacute study provides
 information on the potential health hazards likely to arise from repeated exposure over a
 relatively limited period. It includes observations of clinical signs, body weight, food/water
 consumption, hematology, clinical biochemistry, and histopathology of major organs.
- 90-Day Oral Toxicity Study in Rodents (OECD TG 408): This subchronic study provides more comprehensive information on the toxic effects of a substance and helps to establish a No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanistic Toxicity

The toxicity of **Mefenacet** metabolites is likely mediated through various signaling pathways, particularly those related to oxidative stress and cellular damage, given their structural similarity to aniline and benzothiazole derivatives.

Aniline-Induced Toxicity Pathways

Aniline and its derivatives are known to induce methemoglobinemia and oxidative stress. The metabolic activation of aniline to phenylhydroxylamine is a key step in its toxicity. This reactive intermediate can oxidize hemoglobin and generate reactive oxygen species (ROS), leading to cellular damage.



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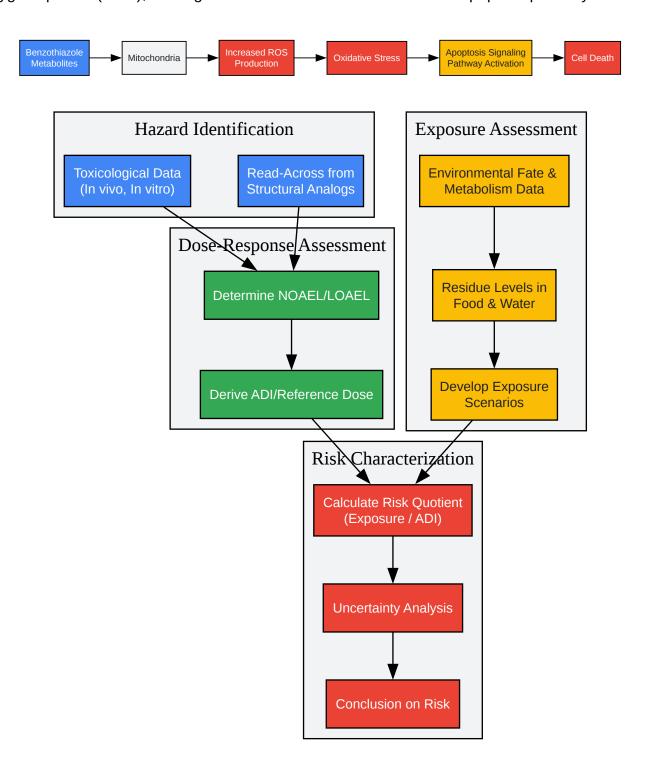
Aniline metabolic activation and induction of oxidative stress.

Benzothiazole-Induced Toxicity Pathways

Benzothiazole and its derivatives have been associated with various toxic effects, including cytotoxicity and genotoxicity. Some benzothiazoles can induce the production of reactive



oxygen species (ROS), leading to oxidative stress and activation of apoptotic pathways.



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References

- 1. Benzothiazolone | C7H5NOS | CID 13625 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developmental toxicity of N-methylaniline following prenatal oral administration in rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile and Risk Assessment of Mefenacet Metabolites: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676149#toxicological-profile-and-risk-assessment-of-mefenacet-metabolites]

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